
1-(2-methylphenyl)-N-propylmethanesulfonamide
Descripción general
Descripción
Synthesis Analysis
Research into sulfonamide compounds often focuses on their synthesis due to their wide range of biological activities and applications in synthetic organic chemistry. For example, a study detailed the dehydrative synthesis of vinylsulfones and vinylsulfonamides, demonstrating the synthesis efficiency and versatility of sulfonamide derivatives through a simple protocol (Kharkov University Bulletin Chemical Series, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied, with investigations into crystal structures providing insights into the molecular configurations. For example, the crystal structure of N-methylmethanesulfonamide was determined at low temperature, revealing the molecular geometry and conformations (Acta Crystallographica Section E-structure Reports Online, 2002).
Chemical Reactions and Properties
Sulfonamide compounds undergo a variety of chemical reactions, contributing to their diverse applications. Research has shown how sulfonamide derivatives can be synthesized through various reactions, including the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, demonstrating the reactivity and potential for creating highly electrophilic sulfonamide derivatives (Russian Journal of Organic Chemistry, 2012).
Aplicaciones Científicas De Investigación
Sulfonamide Antibacterial Activity
Sulfonamide compounds, including 1-(2-methylphenyl)-N-propylmethanesulfonamide, have shown significant antibacterial properties, making them a critical class of synthetic bacteriostatic antibiotics. These compounds are utilized in various medical treatments against bacterial infections and diseases caused by other microorganisms. The scientific exploration into sulfonamide inhibitors has revealed their potency as antiviral agents, anticancer agents, and treatments for Alzheimer’s disease among other conditions. Their diverse applicability stems from their structural capability to inhibit numerous biological targets, including tyrosine kinase, HIV protease, and others, showcasing their broad therapeutic potential and importance in medicinal chemistry (Gulcin & Taslimi, 2018).
Antibacterial Properties of Aryl Sulfonamide
Research has indicated that aryl sulfonamides bearing heterocyclic moieties, such as thiophene or chromene, exhibit potent antibacterial activities. These compounds have been found to be vital in both industrial and medicinal chemistry due to their efficacy against pathogenic microbes. The antibacterial properties of thiophene-aryl sulfonamide and chromene-aryl sulfonamide have been extensively documented, affirming the role of sulfonamides containing these moieties as promising antibacterial agents. This finding underscores the potential for the synthesis and development of novel derivatives for enhanced pharmacological applications (Rathore et al., 2021).
Environmental Presence and Human Health Influence
The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, which could potentially impact human health. Investigations have shown that even low amounts of sulfonamides in the biosphere, mainly derived from agricultural activities, can alter microbial populations in ways that may be hazardous to human health. This global human health hazard highlights the need for further studies to assess the risks associated with human exposure to sulfonamides, including 1-(2-methylphenyl)-N-propylmethanesulfonamide, and to evaluate their environmental impact and mechanisms of action (Baran et al., 2011).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-8-12-15(13,14)9-11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVQFDXETYSTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-propylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



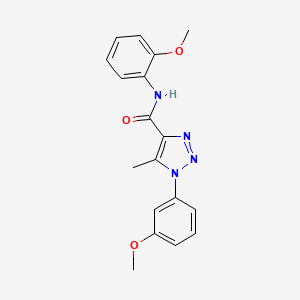
![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)
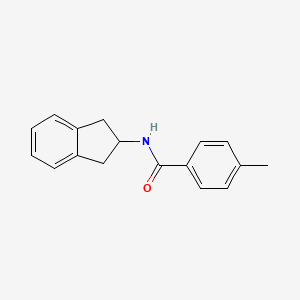
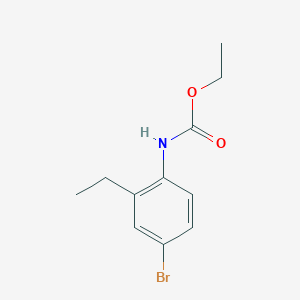
![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)
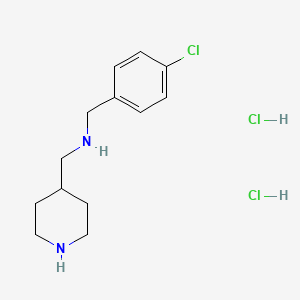
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)
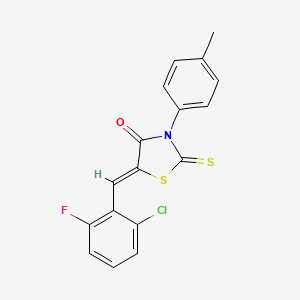
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)
![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)
![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)